2-Chlorobenzoyl chloride

Description

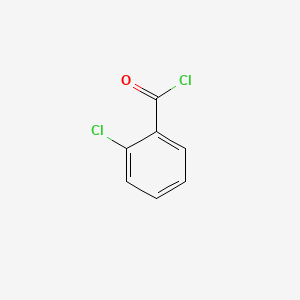

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIKNECPXCLUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060572 | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-65-4, 1321-03-5 | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR29A4N74X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzoyl chloride, a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The document details the prevalent and efficient conversion of 2-chlorobenzoic acid to its corresponding acyl chloride using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The content is structured to provide a deep understanding of the reaction mechanism, experimental workflow, safety considerations, and purification techniques, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride (C₇H₄Cl₂O) is a highly reactive organic compound that serves as a pivotal building block in the synthesis of a wide array of commercially significant molecules.[1][3][4] Its utility is most pronounced in the pharmaceutical sector, where it is a key precursor for the synthesis of antifungal agents such as Clotrimazole.[1][4] Furthermore, its applications extend to the agrochemical industry for the production of insecticides, herbicides, and fungicides, and in the manufacturing of various dyes.[1] The inherent reactivity of the acyl chloride functional group makes it a versatile reagent for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and other carboxylic acid derivatives.[5]

This guide focuses on the most common and reliable laboratory-scale synthesis of 2-chlorobenzoyl chloride: the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂).[1] This method is favored for its high efficiency and the convenient removal of byproducts.

Mechanistic Insights: The Conversion Pathway

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and well-understood transformation in organic chemistry.[5][6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The key to this reaction's success lies in the conversion of the poor leaving group (-OH) into a much better leaving group.

The mechanism can be elucidated in the following steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 2-chlorobenzoic acid attacking the electrophilic sulfur atom of thionyl chloride.[6][8]

-

Formation of a Chlorosulfite Intermediate: This attack leads to the formation of a protonated intermediate. A chloride ion is then expelled from the thionyl chloride moiety.

-

Proton Transfer and Intermediate Formation: A proton is transferred from the carboxylic acid oxygen to the chloride ion, generating HCl. This results in the formation of a key intermediate, an acyl chlorosulfite. This step is crucial as it transforms the hydroxyl group into a much better leaving group.[7]

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate.[5][8]

-

Elimination of Byproducts: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired 2-chlorobenzoyl chloride and the release of sulfur dioxide (SO₂) gas and a chloride ion.[5][6][8] The liberated chloride ion can then react with the protonated species to form another molecule of HCl.

The gaseous nature of the byproducts, SO₂ and HCl, is a significant advantage of this method as they can be easily removed from the reaction mixture, driving the equilibrium towards the product side.[6]

Reaction Mechanism Diagram

Caption: Mechanism of 2-chlorobenzoyl chloride synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and validated method for the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 20 g | 127.80 | 1.0 |

| Thionyl chloride | SOCl₂ | 118.97 | 16 g (9.7 mL) | 134.45 | 1.05 |

| Toluene | C₇H₈ | 92.14 | 150 mL | - | - |

Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel (optional, for larger scale)

-

Gas trap (for HCl and SO₂)

-

Rotary evaporator

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser to neutralize the evolved HCl and SO₂ gases.[4]

-

Charging the Flask: To the flask, add 2-chlorobenzoic acid (20 g, 127.80 mmol) and toluene (150 mL).[9]

-

Addition of Thionyl Chloride: While stirring the mixture, carefully add thionyl chloride (16 g, 134.45 mmol) to the flask.[9] The addition can be done at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 75 °C using a heating mantle and maintain this temperature with continuous stirring.[9] The reaction is typically allowed to proceed overnight to ensure complete conversion.[9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of gas evolution. For more precise monitoring, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material. A small aliquot of the reaction mixture can be carefully quenched with methanol to form the methyl ester, which is more amenable to TLC analysis than the reactive acyl chloride.[10]

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The toluene and any excess thionyl chloride are removed by evaporation under reduced pressure using a rotary evaporator.[9] This typically yields the crude 2-chlorobenzoyl chloride as a yellow oil.[9] For most applications, the crude product is of sufficient purity.[10] However, if higher purity is required, the product can be purified by vacuum distillation.[1][9] The boiling point of 2-chlorobenzoyl chloride is reported to be 135-140 °C at 16 mmHg.[9][11]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety and Handling: A Self-Validating System

Ensuring a safe laboratory environment is paramount when working with the corrosive and reactive chemicals involved in this synthesis.

-

2-Chlorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[3][12][13] It is also a lachrymator. It reacts violently with water.[3]

-

Thionyl Chloride: Thionyl chloride is a toxic and corrosive substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[14][15][16]

-

Hydrogen Chloride and Sulfur Dioxide: Both byproducts are toxic and corrosive gases.[4][15]

Mandatory Safety Precautions:

-

Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[4][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][17]

-

Moisture Control: The reaction apparatus must be thoroughly dried before use, and exposure of the reagents and product to moisture should be strictly avoided.[1]

-

Gas Neutralization: A gas trap containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the toxic and corrosive gases produced during the reaction.[4]

-

Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[14] In case of skin contact, immediately wash the affected area with copious amounts of water.[13]

Characterization and Quality Control

The identity and purity of the synthesized 2-chlorobenzoyl chloride can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any residual starting material or byproducts.

Conclusion

The synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride is a highly effective and widely used method. This guide has provided a detailed and practical framework for conducting this synthesis, from the underlying chemical principles to a step-by-step experimental protocol and essential safety measures. By adhering to the procedures and precautions outlined herein, researchers and professionals can confidently and safely produce this valuable chemical intermediate for a multitude of applications in drug discovery and development.

References

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved January 6, 2026, from [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved January 6, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 6, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 6, 2026, from [Link]

-

NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved January 6, 2026, from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US3996274A - Method for producing chlorobenzoyl chloride.

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 6, 2026, from [Link]

-

Bionium. (n.d.). Thionyl Chloride MATERIAL SAFETY DATA SHEET. Retrieved January 6, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Applications of 2-Chlorobenzoyl Chloride (CAS Number 609-65-4)

Abstract

2-Chlorobenzoyl chloride (2-CBC), bearing the CAS number 609-65-4, is a highly reactive and versatile acyl chloride that serves as a critical intermediate in the synthesis of a diverse array of fine chemicals. This technical guide provides an in-depth exploration of the core applications of 2-CBC, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for key transformations, and offer insights into the practical considerations that govern its use in a laboratory and industrial setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical building block.

Introduction: Chemical Profile and Reactivity of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor, characterized by the molecular formula C₇H₄Cl₂O.[1][2] Its structure, featuring a benzoyl chloride moiety with a chlorine atom at the ortho position, dictates its chemical behavior. The electron-withdrawing nature of both the carbonyl group and the ortho-chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its widespread use in organic synthesis.[1][3]

The primary mode of reaction for 2-chlorobenzoyl chloride is nucleophilic acyl substitution, where the chloride ion is displaced by a variety of nucleophiles, including alcohols, amines, and arenes.[1][2] This reactivity allows for the facile introduction of the 2-chlorobenzoyl group into a wide range of molecular scaffolds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-chlorobenzoyl chloride is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 609-65-4 | [2] |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 238 °C (lit.) | [4] |

| Melting Point | -4 to -3 °C (lit.) | [4] |

| Density | 1.382 g/mL at 25 °C (lit.) | [4] |

| Solubility | Soluble in common organic solvents like ether, acetone, and alcohol; decomposes in water. | [1] |

Synthesis of 2-Chlorobenzoyl Chloride

From an industrial and laboratory perspective, the most prevalent method for the synthesis of 2-chlorobenzoyl chloride is the chlorination of 2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]

The reaction between a carboxylic acid and thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which is a significantly better leaving group than the hydroxyl group of the parent carboxylic acid.[6] This activation facilitates the subsequent nucleophilic attack by the chloride ion to yield the acyl chloride with high efficiency.[7]

This protocol details a standard laboratory procedure for the preparation of 2-chlorobenzoyl chloride.

Materials:

-

2-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 500 mL round-bottom flask, a solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in anhydrous toluene (150 mL) is prepared.[8][9]

-

Thionyl chloride (16 g, 134.45 mmol) is carefully added to the mixture.[8][9]

-

The flask is equipped with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

-

The reaction mixture is heated to 75°C in an oil bath and stirred overnight.[8][9]

-

After the reaction is complete, the mixture is concentrated under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.[8][9] This yields crude 2-chlorobenzoyl chloride as a yellow oil.[8][9]

-

The crude product is purified by vacuum distillation to obtain high-purity 2-chlorobenzoyl chloride.[1]

Causality of Experimental Choices:

-

Anhydrous Toluene: The use of an anhydrous solvent is critical as 2-chlorobenzoyl chloride and thionyl chloride are both moisture-sensitive and will readily hydrolyze.

-

Overnight Reaction at 75°C: These conditions ensure the complete conversion of the carboxylic acid to the acid chloride.

-

Vacuum Distillation: 2-Chlorobenzoyl chloride has a high boiling point at atmospheric pressure. Vacuum distillation allows for the purification of the compound at a lower temperature, preventing thermal decomposition.[10]

Applications in Pharmaceutical Synthesis

2-Chlorobenzoyl chloride is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its ability to readily form new carbon-carbon and carbon-nitrogen bonds makes it an invaluable tool for medicinal chemists.

Synthesis of Clotrimazole: An Antifungal Agent

Clotrimazole is a widely used antifungal medication.[11] 2-Chlorobenzoyl chloride is a precursor to a key intermediate, 2-chlorotrityl chloride, in one of its common synthetic routes.[2][11]

The synthesis of 2-chlorotrityl chloride from 2-chlorobenzoyl chloride proceeds via a Friedel-Crafts acylation followed by further reaction. A more direct route to a similar intermediate starts from o-chlorobenzotrichloride. The following workflow illustrates the synthesis of clotrimazole from an o-chloro-trityl chloride intermediate.

Diagram: Synthesis of Clotrimazole Intermediate

Caption: Workflow for the synthesis of Clotrimazole.

This protocol details the condensation of 2-chlorotrityl chloride with imidazole to form clotrimazole.

Materials:

-

2-Chlorotrityl chloride (prepared from a suitable precursor)

-

Imidazole

-

Triethylamine

-

Acetonitrile

-

Round-bottom flask

-

Stirrer

-

Heating mantle

Procedure:

-

In a reaction flask, dissolve imidazole (11.5 g) and triethylamine (24 mL) in acetonitrile (250 L).[12]

-

To this solution, add 2-chlorotrityl chloride (50 g).[12]

-

Heat the mixture to 50-60°C and stir for 4 hours.[12]

-

After the reaction is complete, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to induce crystallization.[12]

-

Filter the solid product, wash with cold acetonitrile (below 0°C), and then with purified water.[12]

-

Dry the product to obtain clotrimazole.[12]

Causality of Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

-

Acetonitrile: A polar aprotic solvent that facilitates the dissolution of the reactants and the reaction.

-

Cooling for Crystallization: Lowering the temperature reduces the solubility of clotrimazole, leading to its precipitation and allowing for isolation by filtration.

Role in the Synthesis of Ketamine: An Anesthetic

While various synthetic routes to the anesthetic ketamine exist, some pathways utilize intermediates derived from 2-chlorobenzoyl chloride.[7][13] For instance, 2-chlorobenzonitrile, which can be synthesized from 2-chlorobenzoyl chloride, is a common precursor.[7]

Applications in Agrochemical Synthesis

2-Chlorobenzoyl chloride is a vital intermediate in the production of a range of agrochemicals, including insecticides and acaricides.[1][2]

Synthesis of Clofentezine: An Acaricide

Clofentezine is an acaricide used to control mites on various crops. Its synthesis involves a multi-step process where 2-chlorobenzaldehyde, a derivative of 2-chlorobenzoyl chloride, is a key starting material.[3] The process typically involves condensation, chlorination, cyclization, and oxidation steps.[3]

Synthesis of Chlorbenzuron: An Insecticide

Chlorbenzuron is an insecticide whose synthesis can involve the use of 2-chlorobenzoyl chloride. A common synthetic strategy is the Schotten-Baumann reaction between 2-chlorobenzoyl chloride and a substituted aniline.

Core Synthetic Transformations Involving 2-Chlorobenzoyl Chloride

The high reactivity of 2-chlorobenzoyl chloride allows it to participate in a variety of fundamental organic reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[14] 2-Chlorobenzoyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-chlorobenzophenones.[14][15]

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Materials:

-

2-Chlorobenzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (anhydrous)

-

Round-bottom flask with an addition funnel and gas outlet

-

Ice bath

-

Stirrer

Procedure:

-

In a round-bottom flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

A solution of 2-chlorobenzoyl chloride and anhydrous benzene in anhydrous dichloromethane is added dropwise from the addition funnel.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by recrystallization or column chromatography.

Schotten-Baumann Reaction: Amide Synthesis

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides under basic conditions.[16] This reaction is particularly useful for preparing N-substituted amides.

Materials:

-

2-Chlorobenzoyl chloride

-

Aniline

-

10% Sodium hydroxide (NaOH) solution

-

Chloroform

-

Erlenmeyer flask

-

Stirrer

Procedure:

-

In an Erlenmeyer flask, a mixture of aniline and 10% aqueous NaOH solution is prepared.[4][5]

-

A solution of 2-chlorobenzoyl chloride in chloroform is added dropwise with vigorous stirring.[17]

-

An exothermic reaction occurs, and after the addition is complete, the mixture is refluxed for 30 minutes.[17]

-

Upon cooling, the product solidifies and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[5][17]

Causality of Experimental Choices:

-

Aqueous NaOH: The base neutralizes the HCl generated, preventing the protonation of the aniline and driving the reaction to completion.

-

Vigorous Stirring: Ensures efficient mixing of the immiscible organic and aqueous phases, facilitating the reaction at the interface.

-

Reflux: Provides the necessary activation energy to complete the reaction.

Safety and Handling

2-Chlorobenzoyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[11] It reacts with water to produce corrosive hydrogen chloride gas.[2]

Conclusion

2-Chlorobenzoyl chloride (CAS 609-65-4) is a cornerstone intermediate in modern organic synthesis. Its high reactivity, driven by the electrophilic nature of its carbonyl carbon, allows for its versatile application in the construction of complex molecules. This guide has provided a detailed overview of its use in the synthesis of important pharmaceuticals and agrochemicals, complete with mechanistic insights and practical experimental protocols. A thorough understanding of the principles governing its reactivity and handling is essential for any scientist or researcher working in the field of synthetic chemistry.

References

- Vertex AI Search. (2026).

- ResearchGate. (2025). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.

- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride synthesis.

- Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.

- ChemicalBook. (n.d.). Clotrimazole synthesis.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Clotrimazole Utilizing o-Chlorobenzotrichloride.

- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.

- SYNTHESIS Benzanilide BY BENZOL

- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Google Patents. (n.d.).

- YouTube. (2019).

- ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?.

- PrepChem.com. (n.d.).

- BenchChem. (2025).

- Rhodium.ws. (n.d.). Zealot's Total Synthesis of Ketamine.

- Google Patents. (n.d.). CN107629006B - A kind of synthetic method of clotrimazole.

- BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.

- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.

- Eureka | Patsnap. (n.d.).

- Google Patents. (n.d.). CN103012302A - Production process of clofentezine.

- Schotten-Baumann Reaction. (n.d.).

- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.

- Chemguide. (n.d.).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Guidechem. (n.d.). What is the synthesis route of 2-Chlorobenzoyl chloride?.

- YouTube. (2018).

- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

- Welch Vacuum Products. (n.d.).

- Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.

- ChemicalBook. (n.d.). 2-CHLOROBENZANILIDE synthesis.

- Eureka | Patsnap. (n.d.). Preparation method of 2-chlorobenzyl chloride Grignard reagent.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 3. CN103012302A - Production process of clofentezine - Google Patents [patents.google.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. prepchem.com [prepchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 17. 2-CHLOROBENZANILIDE synthesis - chemicalbook [chemicalbook.com]

Physical properties of 2-Chlorobenzoyl chloride (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-Chlorobenzoyl Chloride

Abstract: This technical guide provides a comprehensive overview of the critical physical properties of 2-Chlorobenzoyl chloride (CAS No: 609-65-4), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data with practical, field-proven methodologies for their determination. We will delve into the theoretical underpinnings of these properties and provide detailed, self-validating experimental protocols to ensure accuracy and reproducibility in a laboratory setting.

Introduction: The Role and Relevance of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride, an acyl chloride derived from 2-chlorobenzoic acid, is a pivotal intermediate in organic synthesis.[1][2] Its chemical structure, featuring a reactive acyl chloride group and a chlorinated benzene ring, makes it a versatile building block in the pharmaceutical, agrochemical, and specialty chemical industries.[3] It is instrumental in forming N-aryl-N′(2-chlorobenzoyl) thioureas and in the acylation of polymers like polystyrene.[1][4][5] A thorough understanding of its physical properties is paramount for its safe handling, purification, and effective use in complex synthetic pathways. This guide focuses on its thermal transition points—melting and boiling—which are fundamental criteria for both identification and purity assessment.

Core Physical and Chemical Properties

The fundamental physical characteristics of 2-Chlorobenzoyl chloride are summarized below. These values are critical for designing reaction conditions, purification strategies (such as distillation), and safe storage protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄Cl₂O | [4][6] |

| Molecular Weight | 175.01 g/mol | [4][5][6] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][2] |

| Melting Point | -4 to -3 °C | [1][2][4][5] |

| Boiling Point | 238 °C @ 760 mmHg (1013 hPa) | [4][5][6][7] |

| 225 °C @ 1013 hPa | [8] | |

| 135-140 °C @ 16 mmHg | [1][4] | |

| Density | 1.382 g/mL at 25 °C | [1][4][5] |

| Refractive Index | n20/D 1.572 | [1][4][5] |

| Solubility | Decomposes in water; Soluble in acetone, ether, alcohol | [1][2][4] |

In-Depth Analysis of Thermal Properties

Melting Point

The melting point of 2-Chlorobenzoyl chloride is reported in the narrow range of -4 to -3 °C.[1][4][5] This low melting point signifies that it exists as a liquid under most standard laboratory conditions. The sharpness of a melting point range is a key indicator of purity; a pure, crystalline compound will have a sharp melting point range of 0.5-1.0°C. The presence of miscible impurities typically causes a depression of the melting point and a broadening of the melting range.[9] Therefore, observing a melting point below -4 °C or a range wider than 1-2 °C could suggest contamination.

Boiling Point

2-Chlorobenzoyl chloride has a normal boiling point of 238 °C.[4][6][7] As an acyl chloride, its boiling point is significantly lower than its corresponding carboxylic acid, 2-chlorobenzoic acid (boiling point ~285 °C), because it lacks the ability to form intermolecular hydrogen bonds.[10][11] Its volatility is primarily governed by strong dipole-dipole interactions and van der Waals dispersion forces arising from its polar nature.[11][12]

The significant reduction in boiling point under vacuum (135-140 °C at 16 mmHg) is a crucial piece of data for professionals.[1][4] High temperatures can often lead to decomposition or unwanted side reactions. Vacuum distillation allows for purification at substantially lower temperatures, preserving the integrity of the molecule.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for verifying the melting and boiling points of 2-Chlorobenzoyl chloride in a research setting.

Protocol for Melting Point Determination

This procedure utilizes the capillary method, a standard for obtaining accurate melting points for crystalline solids. Since 2-Chlorobenzoyl chloride is a liquid at room temperature, this protocol would be performed on a sample that has been frozen.

Causality: The principle is to heat a small, frozen sample slowly and uniformly, observing the precise temperature range over which the phase transition from solid to liquid occurs. A slow heating rate (1-2 °C/min) is critical near the melting point to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]

Methodology:

-

Sample Preparation: Place a small amount of 2-Chlorobenzoyl chloride in a sample vial and cool it in an ice-salt bath or freezer until completely solidified.

-

Packing the Capillary: On a cold surface, crush a small amount of the frozen solid into a fine powder. Jab the open end of a capillary tube into the powder to collect a small plug of the sample.[13]

-

Compacting the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[13]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Initial Heating: If the approximate melting point is known, heat rapidly to about 15-20 °C below the expected temperature.[13] For 2-Chlorobenzoyl chloride, heat rapidly to approximately -20 °C.

-

Careful Determination: Reduce the heating rate to 1-2 °C per minute.

-

Record the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.[13]

-

Record the temperature (T₂) at which the last crystal of solid melts.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this should be within the -4 to -3 °C range.[1][4][5]

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

This microscale method is suitable for determining the boiling point of small liquid samples.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol identifies this temperature by trapping the liquid's vapor in an inverted capillary and observing the point at which this vapor pressure is in equilibrium with the atmospheric pressure.

Methodology:

-

Sample Preparation: Add 0.5-1.0 mL of 2-Chlorobenzoyl chloride to a small test tube or ignition tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with its open end down.[14]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., mineral oil) and begin heating gently with constant stirring.

-

Observe Bubbles: As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the inverted capillary. This indicates the vapor pressure of the liquid is overcoming the atmospheric pressure.[14]

-

Equilibrium Point: Remove the heat source and allow the apparatus to cool slowly.

-

Record the Temperature: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the equilibrium boiling point.

-

Verification: For accuracy, the heating and cooling cycle can be repeated.

Caption: Workflow for Boiling Point Determination.

Safety, Handling, and Reactivity Insights

As a Senior Application Scientist, it is imperative to underscore the hazards associated with this compound. 2-Chlorobenzoyl chloride is classified as corrosive.[6]

-

Hazard Statement H314: Causes severe skin burns and eye damage.[6][8][15][16]

-

Reactivity with Water: It reacts with water, including moisture in the air, to liberate toxic and irritating gases such as hydrogen chloride (HCl).[7] This reaction is also the source of its characteristic acrid smell and fuming appearance.[11][17]

-

Handling: Always handle 2-Chlorobenzoyl chloride in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][15] Store in a cool, dry, well-ventilated area away from moisture, strong bases, alcohols, and metals.[7]

Conclusion

The physical properties of 2-Chlorobenzoyl chloride, particularly its melting point of -4 to -3 °C and boiling point of 238 °C, are defining characteristics that inform its application and handling. These values serve as critical benchmarks for purity assessment and the design of purification processes like vacuum distillation. The experimental protocols detailed in this guide provide a framework for the accurate and safe determination of these properties, empowering researchers to utilize this important chemical intermediate with confidence and precision.

References

-

Title: Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4) Source: Cheméo URL: [Link]

-

Title: 2-Chlorobenzoyl Chloride | Manufacturer, Supplier from Anand Source: Bromchem Laboratories URL: [Link]

-

Title: 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 Source: PubChem URL: [Link]

-

Title: an introduction to acyl chlorides (acid chlorides) Source: Chemguide URL: [Link]

-

Title: Acyl chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: AS/A-Level Chemistry - Acyl Chloride Source: Tuttee Academy URL: [Link]

-

Title: Properties of Acyl Halides Source: Chemistry LibreTexts URL: [Link]

-

Title: Melting point determination Source: University of Calgary URL: [Link]

-

Title: Experiment 1 - Melting Points Source: Wright State University URL: [Link]

-

Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: Experiment-1 Aim - To determine the melting point of given solid substance. Source: Delhi Public School URL: [Link]

Sources

- 1. 2-Chlorobenzoyl chloride | 609-65-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. bromchemlaboratories.in [bromchemlaboratories.in]

- 4. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 5. 2-クロロベンゾイルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davjalandhar.com [davjalandhar.com]

- 15. echemi.com [echemi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzoyl Chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility and reactivity profile of 2-chlorobenzoyl chloride. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple solubility data to explore the critical interplay between solvation and chemical stability. Understanding these characteristics is paramount for safe handling, effective reaction design, and process optimization.

Physicochemical Profile of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride (C₇H₄Cl₂O) is an aromatic acyl chloride featuring a chlorine substituent at the ortho-position of the benzene ring.[1][2] This structure dictates its physical properties and, most importantly, its chemical reactivity. The highly electrophilic carbonyl carbon, influenced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, renders the molecule susceptible to nucleophilic attack.[3][4] This intrinsic reactivity is the defining factor in its interaction with various solvents.

Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][5] |

| Molecular Weight | 175.01 g/mol | [5][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |

| Odor | Pungent, irritating | [9] |

| Density | ~1.382 g/mL at 25 °C | [6][7] |

| Melting Point | -4 to -3 °C | [5][7] |

| Boiling Point | 238 °C (at 760 mmHg) | [5][7] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

Solubility and Reactivity in Organic Solvents

The solubility of 2-chlorobenzoyl chloride is best understood as a spectrum of interactions ranging from stable dissolution to rapid, exothermic reaction. The guiding principle of "like dissolves like" suggests good solubility in nonpolar and polar aprotic solvents.[10][11] However, its high reactivity as an acyl chloride means it will decompose in the presence of protic solvents.[4][12]

The following table summarizes its behavior in common organic solvents. It is crucial to note that for protic solvents, the interaction is a chemical reaction, not simple dissolution.

| Solvent | Solvent Class | Qualitative Solubility / Interaction | Remarks & Causality |

| Water | Protic | Violent Reaction | Immediate hydrolysis to 2-chlorobenzoic acid and corrosive HCl gas.[7][12] The highly polar water molecule acts as a nucleophile. |

| Alcohols (e.g., Methanol, Ethanol) | Protic | Reaction | Undergoes alcoholysis to form the corresponding ester (e.g., methyl 2-chlorobenzoate) and HCl.[4][13] |

| Amines (e.g., Primary, Secondary) | Protic / Nucleophilic | Vigorous Reaction | Undergoes aminolysis to form the corresponding amide.[13] Often used as a reactant, not a solvent. |

| Acetone | Ketone (Polar Aprotic) | Soluble | Good solubility due to polarity match.[7][9][14] Generally stable, but must be anhydrous as residual water will cause decomposition. |

| Diethyl Ether | Ether (Nonpolar) | Soluble | Good solubility.[7][9][14] Solvent must be anhydrous. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Soluble | Commonly used as a reaction solvent. Must be anhydrous. |

| Toluene | Aromatic Hydrocarbon | Soluble | Good solubility due to the aromatic ring. A common inert solvent for reactions. |

| Benzene | Aromatic Hydrocarbon | Soluble | Good solubility.[9][15] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Good solubility.[9][13] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Excellent solubility and generally inert, making it a preferred solvent for reactions.[16][17] |

| Ethyl Acetate | Ester (Polar Aprotic) | Soluble | Good solubility. Must be anhydrous. |

| Acetonitrile | Nitrile (Polar Aprotic) | Soluble | Good solubility. Must be anhydrous. |

| Hexane / Heptane | Aliphatic Hydrocarbon | Limited to Miscible | Expected to be soluble due to non-polar nature, though less effective than aromatic or chlorinated solvents for some applications. |

Logical Framework for Solvent Selection

The primary consideration when selecting a solvent for 2-chlorobenzoyl chloride is preventing unintended reactions. The workflow below provides a decision-making framework based on solvent properties. The ideal solvent is aprotic, non-nucleophilic, and capable of dissolving reactants and intermediates.

Caption: Decision workflow for selecting a suitable solvent for 2-chlorobenzoyl chloride.

Experimental Protocol: Quantitative Solubility Determination

Quantitative solubility data for reactive compounds is often scarce. The following protocol outlines a self-validating method to determine the solubility of 2-chlorobenzoyl chloride in a non-reactive, aprotic solvent at a specific temperature. This method relies on derivatization for stable quantification.

Safety Precedence: This protocol must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[18][19] 2-Chlorobenzoyl chloride is corrosive and moisture-sensitive.[14][20]

Materials and Equipment:

-

2-Chlorobenzoyl chloride (high purity)

-

Anhydrous solvent of interest (e.g., Dichloromethane)

-

High-purity quenching agent (e.g., anhydrous benzylamine)

-

Internal standard for chromatography (e.g., dodecane)

-

Temperature-controlled shaker or water bath

-

Oven-dried glassware (vials, flasks, syringes)

-

Inert gas supply (Nitrogen or Argon)

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC

Step-by-Step Methodology:

-

Preparation:

-

Oven-dry all glassware at >120°C for at least 4 hours and cool under an inert atmosphere.[4]

-

Set the temperature-controlled bath to the desired experimental temperature (e.g., 25°C).

-

-

Creating a Saturated Solution:

-

In a dried, sealed vial, add a known volume of the anhydrous solvent (e.g., 5.0 mL).

-

Add 2-chlorobenzoyl chloride dropwise until a small amount of undissolved liquid persists at the bottom, ensuring the solution is saturated.

-

Seal the vial under an inert atmosphere and place it in the temperature-controlled bath.

-

Agitate the mixture for several hours (e.g., 4-6 hours) to ensure equilibrium is reached.

-

-

Sampling and Derivatization:

-

Allow the vial to sit undisturbed in the bath for 30 minutes for the undissolved solute to settle.

-

Carefully withdraw a precise volume of the clear, supernatant solution using a gas-tight syringe (e.g., 100 µL).

-

Immediately dispense this aliquot into a second vial containing a prepared excess of the quenching agent (e.g., 1.0 mL of a 1M benzylamine solution in the same solvent) and a known concentration of the internal standard. This rapidly converts the reactive acyl chloride into a stable amide derivative (N-benzyl-2-chlorobenzamide).

-

-

Quantification:

-

Prepare a series of calibration standards containing known concentrations of the pure amide derivative and the same concentration of the internal standard.

-

Analyze the derivatized sample and the calibration standards by GC-FID or HPLC.

-

Construct a calibration curve and determine the concentration of the amide in the derivatized sample.

-

-

Calculation:

-

Using the determined concentration, the volume of the aliquot, and the molecular weights of the acyl chloride and its derivative, back-calculate the original concentration of 2-chlorobenzoyl chloride in the saturated solution.

-

Express solubility in g/100 mL or mol/L.

-

Caption: Experimental workflow for determining the quantitative solubility of 2-chlorobenzoyl chloride.

Conclusion: Field-Proven Insights for Application

For the practicing scientist, the key takeaway is that 2-chlorobenzoyl chloride's utility is intrinsically linked to its reactivity.

-

Reaction Design: Its high solubility in common aprotic solvents like DCM, THF, and toluene makes it highly versatile for organic synthesis. These solvents facilitate homogenous reaction conditions for acylation reactions.[7]

-

Handling and Storage: The compound is moisture-sensitive and corrosive.[7][14] It must be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) in tightly sealed containers.[14] All transfers and reactions should be conducted under anhydrous conditions to prevent decomposition and loss of material.[4]

-

Safety: Due to its corrosive nature and the release of HCl upon contact with moisture, handling requires stringent safety protocols, including the use of a fume hood, chemical-resistant gloves, and eye protection.[18][20] It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[18]

By understanding that 2-chlorobenzoyl chloride's interaction with solvents is a matter of both physical dissolution and chemical reactivity, researchers can better design robust synthetic protocols, ensure safety, and achieve higher yields and purity in their work.

References

- 1. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chlorobenzoyl chloride | CAS#:609-65-4 | Chemsrc [chemsrc.com]

- 6. 2-Chlorobenzoyl chloride 95 609-65-4 [sigmaaldrich.com]

- 7. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 8. 2-Chlorobenzoyl chloride | 609-65-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. education.com [education.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. byjus.com [byjus.com]

- 14. Page loading... [guidechem.com]

- 15. Page loading... [guidechem.com]

- 16. CAS 609-65-4: 2-Chlorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 2-Chlorobenzoyl chloride

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzoyl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chlorobenzoyl chloride (CAS No. 609-65-4, Molecular Formula: C₇H₄Cl₂O) is a pivotal intermediate in organic synthesis, widely employed in the manufacturing of pharmaceuticals, dyes, and pesticides.[1] Its utility stems from the dual reactivity of the acyl chloride and the specific substitution pattern on the aromatic ring. As an acyl chloride, it readily undergoes nucleophilic acyl substitution, while the ortho-chloro substituent influences the electronic properties and steric environment of the benzene ring.

Given its role in complex molecular construction, the unambiguous structural confirmation and purity assessment of 2-Chlorobenzoyl chloride are paramount. This guide provides a comprehensive analysis of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, quality control analysts, and drug development professionals.

Molecular Structure and Key Properties

-

IUPAC Name: 2-chlorobenzoyl chloride[2]

-

Molecular Weight: 175.01 g/mol [2]

-

Appearance: Colorless to slightly yellow liquid with a pungent odor.[2][3]

-

Key Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator and reacts with water and moisture, liberating toxic hydrogen chloride gas.[4][6] Proper handling in a fume hood with personal protective equipment is mandatory.

Below is the chemical structure of 2-Chlorobenzoyl chloride, with atoms numbered for spectroscopic assignment purposes.

Caption: Structure of 2-Chlorobenzoyl chloride with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Experiment

¹H NMR spectroscopy is the definitive method for determining the substitution pattern of the aromatic ring. For 2-Chlorobenzoyl chloride, we expect four distinct signals in the aromatic region (typically 7.0-8.5 ppm). The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used as it is aprotic, preventing reaction with the highly reactive acyl chloride, and its deuterium signal is not observed in the ¹H spectrum.[7] A high-field instrument (e.g., 400 MHz) is preferred to resolve the complex splitting patterns of the coupled aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: A small quantity of 2-Chlorobenzoyl chloride (approx. 5-10 mg) is carefully dissolved in ~0.5 mL of CDCl₃ in an NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: Standard parameters for ¹H NMR are used, including a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration if needed.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CHCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Data Interpretation and Summary

The aromatic protons of 2-Chlorobenzoyl chloride exhibit a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the electron-withdrawing carbonyl group (H6) is expected to be the most deshielded and appear furthest downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H6 | ~8.08 | Multiplet (dd) |

| H3, H4, H5 | 7.41 - 7.53 | Multiplet |

| Data sourced from a 400 MHz spectrum in CDCl₃.[7] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Experiment

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the unique carbon environments in the molecule. For 2-Chlorobenzoyl chloride, we expect to see seven distinct signals: one for the carbonyl carbon, two for the carbons bearing chlorine atoms (ipso-carbons), and four for the aromatic CH carbons. The carbonyl carbon signal is characteristically found far downfield (>160 ppm) due to the strong deshielding effect of the attached oxygen and chlorine atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (approx. 20-50 mg in ~0.5 mL CDCl₃) is prepared to compensate for the low natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on a ¹³C-equipped NMR spectrometer (e.g., 100 MHz).

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation.

-

Processing: Similar to ¹H NMR, the data is processed and referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Summary

The chemical shifts provide clear evidence for the key functional groups and the overall carbon skeleton.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C7 (C=O) | ~167 |

| C1, C2 (C-Cl, C-C=O) | ~130 - 135 |

| C3, C4, C5, C6 (Ar-CH) | ~127 - 133 |

| Note: Specific assignments for the aromatic carbons are based on typical chemical shift ranges and may require advanced 2D NMR techniques for definitive confirmation. Data is available from sources such as ChemicalBook and PubChem.[2][8] |

Infrared (IR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Experiment

IR spectroscopy is an exceptionally rapid and effective tool for identifying key functional groups. The most diagnostic feature for 2-Chlorobenzoyl chloride is the carbonyl (C=O) stretching vibration of the acyl chloride. This band is intensely absorbing and appears at a characteristically high frequency (wavenumber) compared to other carbonyl compounds due to the electron-withdrawing inductive effect of the chlorine atom. Attenuated Total Reflectance (ATR) is a common modern technique that allows for the analysis of neat liquids without sample preparation.

Experimental Protocol: ATR-IR Acquisition

-

Instrument Preparation: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.

-

Sample Application: A single drop of 2-Chlorobenzoyl chloride is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation and Summary

The IR spectrum provides a distinct fingerprint for 2-Chlorobenzoyl chloride.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1780 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| ~1590, ~1470 | Medium | C=C Aromatic Ring Stretch |

| ~1200 | Strong | C-C-O Stretch |

| ~850 | Strong | C-Cl Stretch (Acyl Chloride) |

| ~750 | Strong | C-Cl Stretch (Aromatic) & C-H Out-of-Plane Bend |

| Representative data compiled from various spectral databases.[2][9][10] |

Mass Spectrometry (MS)

Expertise & Experience: The 'Why' Behind the Experiment

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides the molecular weight and crucial structural information through fragmentation analysis. For 2-Chlorobenzoyl chloride, the key feature to observe is the isotopic pattern caused by the two chlorine atoms. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of 2-Chlorobenzoyl chloride is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC-MS system.

-

Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

-

Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Summary

The mass spectrum is characterized by a molecular ion cluster and a dominant fragment corresponding to the loss of the acyl chlorine.

| m/z | Proposed Fragment | Notes |

| 174, 176, 178 | [C₇H₄Cl₂O]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 139, 141 | [C₇H₄ClO]⁺ | Base Peak. Loss of •Cl from the acyl group. [M-35]⁺, [M-37]⁺ |

| 111, 113 | [C₆H₄Cl]⁺ | Loss of CO from the base peak. [M-Cl-CO]⁺ |

| 75 | [C₆H₃]⁺ | Loss of Cl from the [C₆H₄Cl]⁺ fragment. |

| Fragmentation data sourced from NIST and other spectral databases.[7][11] |

Visualization: Key Fragmentation Pathway

Caption: Primary fragmentation pathway of 2-Chlorobenzoyl chloride in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous and robust characterization of 2-Chlorobenzoyl chloride. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The high-frequency C=O stretch in the IR spectrum is a definitive marker for the acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, further corroborating the structure. This comprehensive dataset serves as a reliable benchmark for the identification and quality assessment of this important chemical intermediate.

References

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzoyl chloride [FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]

- 8. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR [m.chemicalbook.com]

- 9. 2-Chlorobenzoyl chloride(609-65-4) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzoyl chloride, 2-chloro- [webbook.nist.gov]

Reaction of 2-Chlorobenzoyl chloride with water (hydrolysis)

An In-depth Technical Guide to the Hydrolysis of 2-Chlorobenzoyl Chloride

Authored by: A Senior Application Scientist

Introduction

2-Chlorobenzoyl chloride (C₇H₄Cl₂O) is a pivotal intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile acylating agent.[3] However, this same reactivity necessitates a thorough understanding of its behavior in various chemical environments, particularly in the presence of nucleophiles like water.

The hydrolysis of 2-chlorobenzoyl chloride is a rapid and exothermic reaction that yields 2-chlorobenzoic acid and hydrogen chloride (HCl) gas. This process is of critical importance for several reasons: it represents a potential degradation pathway that must be controlled during synthesis and storage, and it is a fundamental reaction that illustrates the principles of nucleophilic acyl substitution.[4][5] This guide provides a detailed examination of the hydrolysis reaction, grounded in established chemical principles and experimental observations, to offer researchers and drug development professionals a comprehensive resource for handling and utilizing this compound effectively.

Physicochemical Properties and Reactivity Profile

Understanding the intrinsic properties of 2-chlorobenzoyl chloride is fundamental to predicting its reactivity. It is a colorless to light yellow liquid with a pungent, acrid odor.[1][6] The compound is highly sensitive to moisture and will readily decompose upon contact with water.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][7] |

| Molecular Weight | 175.01 g/mol | [1][7] |

| CAS Number | 609-65-4 | [1] |

| Melting Point | -4 to -3 °C | [8] |

| Boiling Point | 238 °C | |

| Density | 1.382 g/mL at 25 °C | |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Solubility | Soluble in acetone, ether, chloroform, benzene. Decomposes in water. | [1][4] |

The reactivity of the acyl chloride is dominated by the highly electrophilic carbonyl carbon. The presence of two electronegative atoms—oxygen and the chlorine of the acyl group—pulls electron density away from this carbon, making it highly susceptible to nucleophilic attack.[9] The additional chloro-substituent on the benzene ring further influences this reactivity through inductive and resonance effects.

Reaction Mechanism and Kinetics

The hydrolysis of 2-chlorobenzoyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism .[10][11] This two-step process is characteristic of acyl chlorides and other reactive carboxylic acid derivatives.

-

Nucleophilic Addition: The reaction is initiated by the attack of a water molecule (the nucleophile) on the electrophilic carbonyl carbon of the 2-chlorobenzoyl chloride.[11] This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

-

Elimination: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated. A final deprotonation step, typically by another water molecule, yields the final products: 2-chlorobenzoic acid and hydrochloric acid.

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of 2-chlorobenzoyl chloride.

Influence of the Ortho-Chloro Substituent

The position of the chlorine atom on the benzene ring is crucial. In the ortho position, the chloro-substituent exerts a strong electron-withdrawing inductive effect. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it even more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted benzoyl chloride. While studies on substituted benzoyl chlorides have shown that the reaction mechanism can be influenced by the solvent and the nature of the substituent, the hydrolysis in water is expected to follow this bimolecular pathway.[12][13][14]

Experimental Protocol: Monitoring Hydrolysis Kinetics by Titration

This protocol provides a self-validating system for determining the rate of hydrolysis by measuring the production of hydrochloric acid over time.

Materials and Reagents

-

2-Chlorobenzoyl Chloride (≥98% purity)

-

Acetone (ACS grade, anhydrous)

-

Deionized water

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Phenolphthalein indicator solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Stopwatch

-

Thermostatically controlled water bath

-

Glassware: Burette, pipettes, volumetric flasks, conical flasks

Procedure

-

Reaction Setup: Place a known volume of a water-acetone mixture (e.g., 90:10 v/v) in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C) by the water bath. Allow the solvent to reach thermal equilibrium.

-

Initiation: Rapidly add a precise amount of 2-chlorobenzoyl chloride to the stirring solvent mixture and simultaneously start the stopwatch. This is time t=0.

-

Sampling: At predetermined time intervals (e.g., 2, 4, 6, 8, 10 minutes), withdraw a fixed volume aliquot (e.g., 10 mL) of the reaction mixture.

-

Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water. The cold temperature drastically slows down the reaction, effectively quenching it for the purpose of titration.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and immediately titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

-

Data Analysis: The amount of HCl produced at each time point is directly proportional to the volume of NaOH titrant. Plot the concentration of HCl produced versus time. The initial rate can be determined from the slope of this curve. For a pseudo-first-order reaction (assuming water is in large excess), a plot of ln([A]₀ - [P]) versus time will yield a straight line with a slope of -k, where [A]₀ is the initial concentration of 2-chlorobenzoyl chloride and [P] is the concentration of the product (HCl) at time t.

Caption: Experimental workflow for kinetic analysis of the hydrolysis reaction.

Safety and Handling

2-Chlorobenzoyl chloride is a hazardous substance that requires strict safety protocols. Its handling demands robust engineering controls and appropriate personal protective equipment (PPE).

-

Corrosivity: It is highly corrosive and causes severe skin burns and eye damage.[7]

-

Reactivity with Water: The reaction with water is violent and liberates toxic and corrosive hydrogen chloride gas.[6][7][15] This can lead to a rapid pressure build-up in closed systems.

-

Inhalation Hazard: It is a lachrymator (induces tearing), and inhalation of its vapors can cause corrosive injuries to the respiratory tract.[6][7]

| Hazard | GHS Pictogram | Hazard Statement | Precautionary Measures |

| Corrosion | GHS05 | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection/face protection. |

| Acute Toxicity | GHS07 (often implied) | - | P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. |

Mandatory Safety Procedures:

-

Always handle 2-chlorobenzoyl chloride inside a certified chemical fume hood.

-

Ensure a gas scrubber containing a basic solution (e.g., sodium hydroxide) is used to neutralize the evolved HCl gas.[2]

-

Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

-

Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[4]

-

Have an emergency eyewash station and safety shower readily accessible.

Conclusion

The hydrolysis of 2-chlorobenzoyl chloride is a rapid, exothermic reaction governed by a nucleophilic addition-elimination mechanism. The electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the ortho-chloro substituent, dictates its high reactivity towards water. A comprehensive understanding of this reaction's kinetics, influencing factors, and associated hazards is paramount for professionals in chemical research and drug development. Adherence to rigorous safety protocols is not merely a recommendation but a critical requirement to ensure operational safety and experimental integrity when working with this versatile yet hazardous chemical intermediate.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.